Nocardicin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nocardicin E is a bioactive compound produced by certain strains of the bacterium Nocardia. It belongs to the class of monocyclic beta-lactam antibiotics, which are known for their antibacterial properties.

準備方法

Synthetic Routes and Reaction Conditions: Nocardicin E can be synthesized through microbial fermentation. The process involves cultivating a Nocardia strain, such as Nocardia uniformis subsp. tsuyamanensis, in an aqueous nutrient medium under aerobic conditions. The compound is then isolated from the culture broth .

Industrial Production Methods: For industrial production, large-scale microbial fermentation is employed. Advances in genetic engineering have enabled the enhancement of production titers and structural diversification of pharmaceutically important biomolecules, including this compound .

化学反応の分析

Types of Reactions: Nocardicin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the nature of the reaction .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antibacterial activity. These derivatives are often more stable and have improved pharmacokinetic properties .

科学的研究の応用

Antimicrobial Activity

Nocardicin E exhibits notable antimicrobial properties, particularly against gram-negative bacteria. It is part of the β-lactam antibiotic class, which is characterized by its ability to inhibit bacterial cell wall synthesis. Research indicates that this compound is effective against a range of pathogens, including:

- Pseudomonas aeruginosa

- Neisseria species

- Proteus species

In vitro studies have shown that this compound has moderate antibacterial activity in low microgram per milliliter concentrations against these pathogens . Its narrow spectrum of activity makes it particularly valuable in targeting specific bacterial strains without disrupting beneficial microbiota.

Biosynthetic Pathways

The biosynthesis of this compound involves complex genetic and enzymatic processes. It is synthesized via a non-ribosomal peptide synthetase pathway, which has been characterized through genomic studies. Key genes involved in the biosynthetic gene cluster include:

- nocA : Initiates the synthesis of nocardicin precursors.

- nocR : Acts as a transcriptional regulator for the biosynthetic pathway.

Recent advances in genome mining and CRISPR-Cas genome editing have enabled researchers to manipulate these pathways to enhance the production of this compound and explore novel derivatives with improved antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- In Vivo Studies : Research involving animal models has demonstrated that this compound exhibits superior activity compared to traditional antibiotics like carbenicillin against infections caused by Pseudomonas aeruginosa and Proteus mirabilis, particularly in cases involving β-lactamase-producing strains .

- Resistance Mechanisms : Investigations into bacterial resistance mechanisms have highlighted how this compound remains effective against certain resistant strains due to its unique structure and mode of action .

- Potential for Derivatives : Ongoing research aims to develop semi-synthetic derivatives of this compound that may enhance solubility and broaden its spectrum of activity against gram-positive bacteria as well .

作用機序

Nocardicin E exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes bacterial cell lysis .

類似化合物との比較

Nocardicin E is unique among beta-lactam antibiotics due to its monocyclic structure. Similar compounds include Nocardicin A, Nocardicin B, and Nocardicin G. These compounds share structural similarities but differ in their side chains and specific activities. Nocardicin A, for example, is known for its resistance to beta-lactamase, an enzyme that deactivates many beta-lactam antibiotics .

生物活性

Nocardicin E is a member of the nocardicin family, a group of monocyclic beta-lactam antibiotics produced by the actinomycete Nocardia uniformis. This compound has garnered attention due to its unique structural features and significant biological activity, particularly against various gram-negative bacteria. This article delves into the biological activity of this compound, exploring its antimicrobial properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound possesses a distinctive structure that contributes to its antibacterial efficacy. It contains a beta-lactam ring and an oxime moiety that is essential for its activity. The presence of a D-homoseryl side chain, attached to a p-(hydroxyphenyl)glycine residue, is critical for optimal antibiotic potency .

Spectrum of Activity

This compound exhibits potent antimicrobial activity against a variety of gram-negative bacteria. Its effectiveness has been demonstrated through various studies, including:

- Pseudomonas aeruginosa : this compound shows significant inhibitory effects against this pathogen, which is known for its resistance to multiple antibiotics.

- Proteus species : It has been effective against indole-positive and indole-negative strains.

- Serratia marcescens : this compound has shown activity against strains resistant to other beta-lactam antibiotics .

The Minimum Inhibitory Concentrations (MICs) for several pathogens have been reported, indicating that this compound is comparable or superior to established antibiotics such as carbenicillin.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Pseudomonas aeruginosa | 3.13 - 12.5 |

| Proteus mirabilis | 25 - 50 |

| Serratia marcescens | 12.5 - 50 |

This compound's mechanism involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria .

Case Studies and Research Findings

Recent studies have elucidated the biosynthetic pathways and genetic factors influencing the production of nocardicins, including this compound:

- Biosynthetic Gene Clusters : Research has identified specific genes responsible for the biosynthesis of nocardicins, including those encoding enzymes involved in the formation of the beta-lactam ring and oxime moiety .

- Mutational Analysis : Studies involving mutational analysis of Nocardia uniformis have highlighted the role of specific genes (nocJ, nocK, nocL) in producing nocardicins. Disruption of these genes can significantly affect antibiotic production and potency .

- Synergistic Effects : this compound has demonstrated synergistic effects when combined with serum bactericidal factors, enhancing its efficacy against certain pathogens .

特性

CAS番号 |

63598-46-9 |

|---|---|

分子式 |

C19H17N3O7 |

分子量 |

399.4 g/mol |

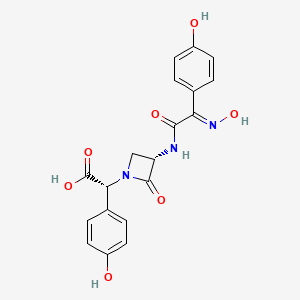

IUPAC名 |

(2R)-2-[(3S)-3-[[(2Z)-2-hydroxyimino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1 |

InChIキー |

NMMOYDKOFASOBV-HKHZIIAMSA-N |

SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |

異性体SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)O |

正規SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O |

同義語 |

(αR,3S)-3-[[(2E)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; [3S-[1(S*),3R*(E)]]-3-[[(Hydroxyimino)_x000B_(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。